N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring:
- A thiazole core substituted at position 4 with a 2-oxoethyl group linked to a 4-(2-methoxyphenyl)piperazine moiety.
- A benzo[d][1,3]dioxole-5-carboxamide group at position 2 of the thiazole ring.
Properties
IUPAC Name |
N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-31-19-5-3-2-4-18(19)27-8-10-28(11-9-27)22(29)13-17-14-34-24(25-17)26-23(30)16-6-7-20-21(12-16)33-15-32-20/h2-7,12,14H,8-11,13,15H2,1H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBPKPLOOMEMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are associated with numerous neurodegenerative and psychiatric conditions.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand. Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM. This interaction results in changes in the receptor activity, which can lead to various downstream effects.
Biochemical Pathways
The interaction of the compound with the alpha1-adrenergic receptors affects the pathways associated with these receptors. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. Therefore, the compound’s action can influence these functions.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations, along with binding data. The compound exhibited an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation as a potential alpha1-adrenergic receptor antagonist.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with the alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence their activity and subsequently affect the functions associated with these receptors, such as the contraction of smooth muscles in various parts of the body.
Biological Activity
N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates various pharmacophoric elements, including piperazine and thiazole moieties, which are known to influence biological interactions significantly.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups:
- Piperazine Ring : Known for its role in enhancing bioactivity.
- Thiazole Moiety : Associated with diverse pharmacological effects.
- Benzo[d][1,3]dioxole : Imparts additional structural complexity and potential for interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₈N₄O₄S |
| Molecular Weight | 444.55 g/mol |
| Density | 1.271 g/cm³ |
| Boiling Point | 654.5 °C at 760 mmHg |
| LogP | 3.292 |
Anticancer Activity
Recent studies have demonstrated that compounds containing similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with thiazole rings have shown promising results in inhibiting tumor growth:
- Cytotoxicity Studies : A related compound demonstrated IC50 values of 16.19 µM against human colorectal carcinoma (HCT-116) and 17.16 µM against human breast adenocarcinoma (MCF-7) . The presence of the thiazole moiety was crucial for this activity.
The proposed mechanisms of action for compounds like this compound include:
- Inhibition of Cell Proliferation : Interfering with cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Targeting Specific Proteins : Interaction with proteins such as Bcl-2, which is involved in apoptosis regulation .
Study on Thiazole Derivatives
A study focusing on thiazole derivatives revealed that introducing electron-donating groups, such as methoxy groups, significantly enhanced cytotoxicity . The structure–activity relationship (SAR) indicated that modifications at specific positions on the thiazole ring could optimize biological activity.
Comparative Analysis
Comparative studies with structurally similar compounds showed that the unique combination of the piperazine ring and thiazole moiety in this compound contributed to its superior activity compared to other sulfonamide derivatives .
Comparison with Similar Compounds
Piperazine-Containing Thiazole Derivatives
Key Observations :
Benzodioxole and Heteroaryl Hybrids
Key Observations :
Piperazine-Thiazole Antagonists
Key Observations :
- Piperazine Substitution : The 2-methoxyphenyl group in the target compound may reduce D3 receptor affinity compared to 2,3-dichlorophenyl analogs but improve selectivity over 5-HT receptors .
- Heteroaryl Influence : Benzodioxole (target) vs. indole/benzofuran (analogs) alters π-π stacking and hydrogen bonding capabilities .
Physicochemical Properties
Q & A
Q. How can researchers differentiate target-specific effects from off-target interactions?
- Methodological Answer : Employ CRISPR/Cas9 knockout models of the target receptor (e.g., 5-HT₁A) to confirm on-target activity. Off-target profiling using panels (e.g., Eurofins CEREP) screens 100+ receptors/enzymes. Negative allosteric modulators (NAMs) or competitive antagonists validate specificity in functional assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
